molecular formula C12H15BrClNO B12763533 Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride CAS No. 96783-20-9

Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride

Cat. No.: B12763533
CAS No.: 96783-20-9
M. Wt: 304.61 g/mol
InChI Key: LXDKOAMPLUMHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride is a chemical compound with the molecular formula C12H14BrNO·HCl. It is a derivative of cyclohexanone, where the amino group is substituted at the 2-position and a bromophenyl group is attached. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride typically involves the reaction of cyclohexanone with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 2-amino-2-(4-chlorophenyl)-, hydrochloride
  • Cyclohexanone, 2-amino-2-(4-fluorophenyl)-, hydrochloride
  • Cyclohexanone, 2-amino-2-(4-methylphenyl)-, hydrochloride

Uniqueness

Cyclohexanone, 2-amino-2-(4-bromophenyl)-, hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different halogen substitutions.

Properties

CAS No.

96783-20-9

Molecular Formula

C12H15BrClNO

Molecular Weight

304.61 g/mol

IUPAC Name

2-amino-2-(4-bromophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H14BrNO.ClH/c13-10-6-4-9(5-7-10)12(14)8-2-1-3-11(12)15;/h4-7H,1-3,8,14H2;1H

InChI Key

LXDKOAMPLUMHND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=C(C=C2)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.